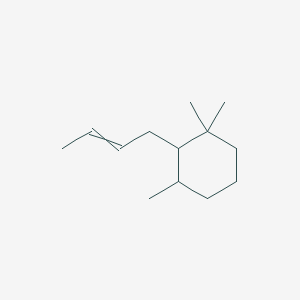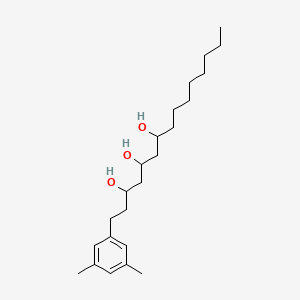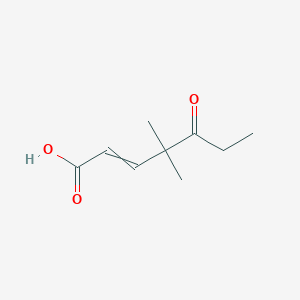
4,4-Dimethyl-5-oxohept-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-5-oxohept-2-enoic acid is an organic compound with the molecular formula C9H14O3. It contains a carboxylic acid group, a ketone group, and a double bond, making it a versatile molecule in organic synthesis . The compound is characterized by its unique structure, which includes 11 non-hydrogen bonds, 3 multiple bonds, and 4 rotatable bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-5-oxohept-2-enoic acid can be achieved through various methods. One common approach involves the reaction of 4,4-dimethyl-2-pentanone with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis to yield the desired product . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-5-oxohept-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4-dimethyl-5-oxoheptanoic acid.
Reduction: Formation of 4,4-dimethyl-5-hydroxyhept-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4-Dimethyl-5-oxohept-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-5-oxohept-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its unique structure allows it to participate in multiple biochemical reactions, influencing cellular processes and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-5-oxohexanoic acid: Similar structure but lacks the double bond present in 4,4-Dimethyl-5-oxohept-2-enoic acid.
4,4-Dimethyl-5-oxo-2-heptenoic acid: Another similar compound with slight variations in the position of functional groups.
Uniqueness
This compound is unique due to its combination of a carboxylic acid group, a ketone group, and a double bond. This combination provides it with distinct reactivity and versatility in chemical synthesis compared to its similar compounds .
Propriétés
Numéro CAS |
184917-65-5 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
4,4-dimethyl-5-oxohept-2-enoic acid |
InChI |
InChI=1S/C9H14O3/c1-4-7(10)9(2,3)6-5-8(11)12/h5-6H,4H2,1-3H3,(H,11,12) |
Clé InChI |
IJXMLDXWEUBCJD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C)(C)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


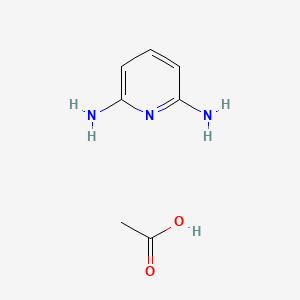


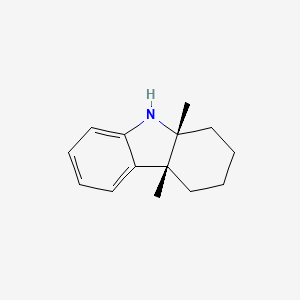
![(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol](/img/structure/B12562162.png)
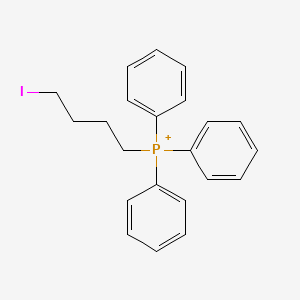
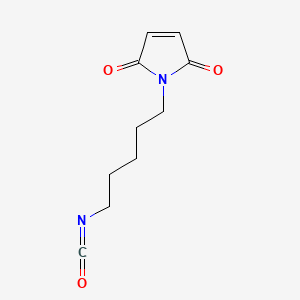
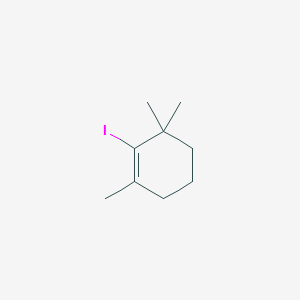
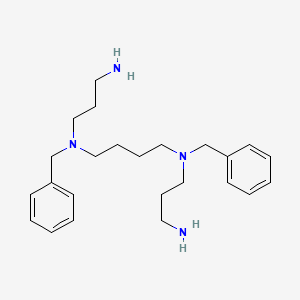
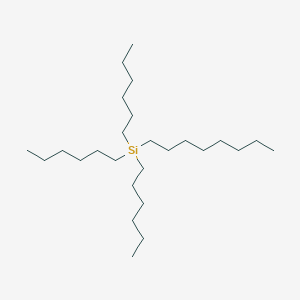
![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
![1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)-](/img/structure/B12562187.png)
